2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol
Description
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol is a phenolic derivative featuring a methoxy group at the 6-position and an aminomethyl-substituted aromatic ring at the 2-position. The aminomethyl group is further substituted with a 3-fluoro-4-methylphenyl moiety. Based on related compounds (e.g., imino derivatives and halogenated variants), the molecular formula is inferred as C₁₅H₁₆FNO₂, with a molar mass of ~259.28 g/mol (adjusted from ). Predicted properties include a density of 1.14 g/cm³, a boiling point of ~414.8°C, and a pKa of 8.19, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
2-[(3-fluoro-4-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-6-7-12(8-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBUQRDUYYUVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-fluoro-4-methylaniline with 6-methoxy-2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenols or anilines .
Scientific Research Applications
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylaminomethyl Phenols
The following table summarizes key analogs, highlighting variations in substituents and their impact on physicochemical and biological properties:
Functional Group and Substituent Effects
- Chlorination () similarly elevates molar mass but may alter electronic effects due to Cl’s electronegativity .
- Amino vs.
- Antioxidant Activity: While the target compound’s activity is unreported, structurally related Schiff bases (e.g., indane derivatives in ) exhibit potent antioxidant properties (IC₅₀ = 18.1–35.1 μg), outperforming BHT/BHA controls.
Biological Activity
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 261.3 g/mol. Its structure features a methoxy group, an amino group, and a fluorinated phenyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate various signaling pathways, particularly in the context of neuropharmacology and oncology.
- Receptor Interaction : Preliminary studies suggest that the compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), similar to other phenolic compounds.
- Enzyme Inhibition : The presence of the methoxy and amino groups may facilitate binding to enzymes involved in metabolic pathways, potentially leading to altered enzyme activity.
Biological Activity Overview
Research has indicated several biological activities associated with 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally related to this phenolic derivative have demonstrated low micromolar growth inhibitory concentrations (GI50) in human breast cancer cell lines (MDA-MB-468) .
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties against neurodegenerative diseases. For example, certain derivatives have shown promise in protecting dopaminergic neurons from degeneration .
Case Studies
- In Vitro Antitumor Studies : A study synthesized various analogs of phenolic compounds, including those related to 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol. These were tested against human cancer cell lines, revealing significant anticancer activity with IC50 values indicating potent effects .
- Neuroprotective Research : Research on D3 dopamine receptor agonists has highlighted similar structural motifs that provide neuroprotection in animal models. The findings suggest that modifications in the phenolic structure can enhance selectivity and efficacy against neurodegenerative conditions .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
